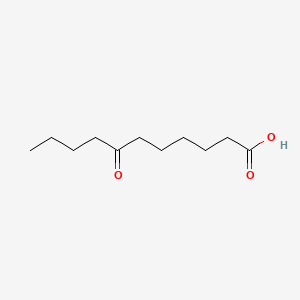

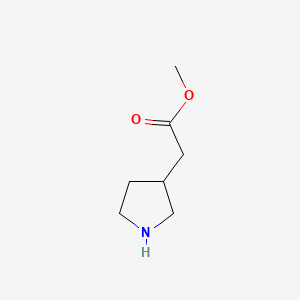

Methyl (2-methyl-3-oxopiperazin-2-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

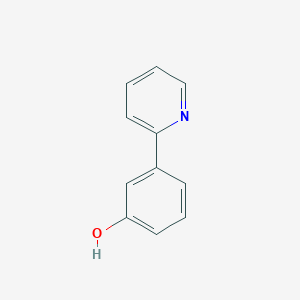

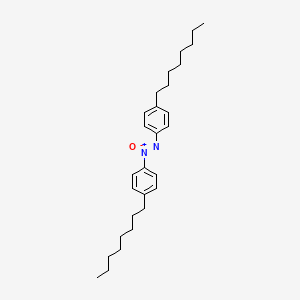

Methyl (2-methyl-3-oxopiperazin-2-yl)acetate, also known as methyl acetoxypiperazine (MAPP), is an organic compound belonging to the class of piperazine derivatives. It is a white solid with a molecular weight of 134.14 g/mol. MAPP has a wide range of applications in the pharmaceutical, biochemical, and chemical industries. It has been used as a reagent in the synthesis of pharmaceuticals, as a catalyst in the synthesis of polymers, and as a starting material in the manufacture of other compounds. In addition, MAPP has been used in the synthesis of various drugs, including anti-cancer drugs, antifungal agents, and anti-inflammatory drugs.

Applications De Recherche Scientifique

Synthesis of Novel Compounds

Methyl (2-methyl-3-oxopiperazin-2-yl)acetate has been utilized in the synthesis of various novel compounds, demonstrating its value as a precursor in organic chemistry. For example, it has been used in the reaction with N-arylmaleimides to produce previously undescribed compounds, showcasing its role in creating new heterocyclic systems with potential applications in medicinal chemistry (Medvedevat et al., 2015). Another study highlighted its role in cyclization reactions, leading to derivatives with promising biological activities (Shikhaliev et al., 2008).

Insecticidal Activity

Research into dihydropiperazine neonicotinoid compounds has revealed the synthesis of various isomeric dihydropiperazines, taking advantage of regioselective monothionation of their respective diones. This process, involving Methyl (2-methyl-3-oxopiperazin-2-yl)acetate, has shown that these compounds can serve as suitable bioisosteric replacements for imidazolidine in neonicotinoid compounds, hinting at their potential in developing new insecticides (Samaritoni et al., 2003).

Pharmaceutical Research

In pharmaceutical research, Methyl (2-methyl-3-oxopiperazin-2-yl)acetate derivatives have been synthesized and evaluated for their potential in inhibiting platelet aggregation, suggesting their usefulness in treating thrombotic diseases. One such study identified compounds with potent inhibitory effects on platelet aggregation and a good dissociation between efficacy and bleeding side effects (Kitamura et al., 2001).

Facile Synthesis of Dipeptide Mimics

The compound has also been employed in the facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates, acting as dipeptide mimics and templates. This application demonstrates its versatility in synthesizing compounds that could mimic biological peptides, potentially useful in drug design and development (Limbach et al., 2009).

Propriétés

IUPAC Name |

methyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-8(5-6(11)13-2)7(12)9-3-4-10-8/h10H,3-5H2,1-2H3,(H,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMAVZLWTGPNJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551869 |

Source

|

| Record name | Methyl (2-methyl-3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2-methyl-3-oxopiperazin-2-yl)acetate | |

CAS RN |

534603-48-0 |

Source

|

| Record name | Methyl (2-methyl-3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1315622.png)

![1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315633.png)

![1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315635.png)

![2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B1315651.png)